molecular formula C8H8N2O B7843801 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile

Cat. No.: B7843801
M. Wt: 148.16 g/mol
InChI Key: TVSBRLJSUPCDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring with a methyl group and an oxo group at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is usually carried out in ethanol at elevated temperatures (around 70°C) with catalysts such as zinc chloride to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure environmental friendliness and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, while reduction can produce 2-(4-Methyl-2-hydroxy-1,2-dihydropyridin-1-yl)acetonitrile.

Scientific Research Applications

2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile exerts its effects involves interactions with various molecular targets. The oxo and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-2-oxo-1,2-dihydropyridin-1-yl)acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-methyl-2-oxopyridin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-7-2-4-10(5-3-9)8(11)6-7/h2,4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSBRLJSUPCDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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